molecular formula C19H16N4 B069394 4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine CAS No. 160522-98-5

4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine

Cat. No. B069394
M. Wt: 300.4 g/mol
InChI Key: ZLTFXDQUFZSTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine, commonly known as DIPI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPI has a unique chemical structure that makes it a valuable tool for research in medicinal chemistry, biochemistry, and pharmacology. In

Mechanism Of Action

The exact mechanism of action of DIPI is not fully understood, however, it is believed to interact with specific enzymes and proteins, leading to various biochemical and physiological effects. DIPI has been shown to inhibit the activity of glycogen synthase kinase-3β by binding to its active site, thereby preventing the phosphorylation of its substrates. This inhibition leads to a decrease in the phosphorylation of tau protein, which is associated with Alzheimer's disease. In addition, DIPI has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases.

Biochemical And Physiological Effects

DIPI has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DIPI can inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism and insulin signaling. In addition, DIPI has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases. DIPI has also been studied for its potential as a fluorescent probe in bioimaging studies due to its unique chemical structure.

Advantages And Limitations For Lab Experiments

One of the advantages of using DIPI in lab experiments is its unique chemical structure, which makes it a valuable tool for research in medicinal chemistry, biochemistry, and pharmacology. DIPI has been shown to exhibit potent inhibitory activity against certain enzymes and proteins, making it a valuable tool for drug discovery and development. However, one of the limitations of using DIPI in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on DIPI. One area of research is the development of new synthetic methods for DIPI, which can improve its yield and purity. Another area of research is the exploration of its potential as an anti-cancer agent, particularly in combination with other drugs. In addition, further studies on its mechanism of action and its potential as a fluorescent probe in bioimaging studies can provide valuable insights into its applications in various fields of research.

Synthesis Methods

DIPI can be synthesized through a multi-step reaction process involving the condensation of 2-phenylpyrimidine-4,6-diamine and 4-(2-bromoethyl)phenyl imidazole. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon and a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain a pure form of DIPI.

Scientific Research Applications

DIPI has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DIPI has been shown to exhibit potent inhibitory activity against certain enzymes such as glycogen synthase kinase-3β, which is associated with several diseases including Alzheimer's disease and diabetes. In addition, DIPI has also been shown to have potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis in cancer cells. DIPI has also been studied for its potential as a fluorescent probe in bioimaging studies due to its unique chemical structure.

properties

CAS RN

160522-98-5

Product Name

4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-phenylpyrimidine

InChI

InChI=1S/C19H16N4/c1-2-4-15(5-3-1)19-20-11-10-17(23-19)14-6-8-16(9-7-14)18-21-12-13-22-18/h1-11H,12-13H2,(H,21,22)

InChI Key

ZLTFXDQUFZSTKV-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4

Other CAS RN

160522-98-5

synonyms

4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-phenyl-pyrimidine

Origin of Product

United States

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